
Ethyl 4-acetamidobenzoate
Overview
Description
Ethyl 4-acetamidobenzoate (CAS 5338-44-3) is an aromatic ester derivative with the molecular formula C₁₁H₁₃NO₃ and a molecular weight of 207.23 g/mol . Its structure comprises a benzoate backbone substituted with an acetamido group at the para position and an ethyl ester moiety. Key physical properties include a melting point of 153–157°C, a boiling point of 390.8°C (at 760 mmHg), and a density of 1.171 g/cm³ . The compound is synthesized via acetylation of ethyl 4-aminobenzoate using acetic acid under ultrasonic irradiation, achieving yields up to 98% . Spectroscopic characterization confirms the presence of carbonyl (C=O) stretches at 1705–1712 cm⁻¹ (IR) and distinct NMR signals for the ethyl group (δ 1.35 ppm, triplet) and acetamido NH (δ 10.56 ppm) .
Preparation Methods
Synthetic Routes for Ethyl 4-Acetamidobenzoate
Esterification of 4-Acetamidobenzoic Acid
The esterification of 4-acetamidobenzoic acid with ethanol proceeds via acid-catalyzed nucleophilic acyl substitution. A representative protocol involves:
-
Reactants : 4-Acetamidobenzoic acid (1.0 mol), ethanol (5.0 mol), sulfuric acid (0.1 mol).
-
Conditions : Reflux at 78°C for 6–8 hours under anhydrous conditions .
-
Workup : Neutralization with sodium bicarbonate, followed by extraction with ethyl acetate.
Key Data :
Parameter | Value |
---|---|
Yield | 85–92% |
Purity (HPLC) | 98.5% |
Byproducts | <2% unreacted acid |
This method’s efficiency depends on the molar ratio of ethanol to acid, with excess ethanol driving the equilibrium toward ester formation. Catalytic sulfuric acid enhances protonation of the carbonyl group, facilitating nucleophilic attack by ethanol .
Acetylation of Ethyl 4-Aminobenzoate
Ethyl 4-aminobenzoate undergoes acetylation using acetic anhydride under basic conditions:
-
Reactants : Ethyl 4-aminobenzoate (1.0 mol), acetic anhydride (1.2 mol), pyridine (1.5 mol).
-
Conditions : Stirring at 25°C for 2 hours, followed by quenching with ice water .
-
Workup : Filtration and recrystallization from ethanol.
Key Data :
Parameter | Value |
---|---|
Yield | 88–95% |
Purity (NMR) | 99% |
Reaction Time | 2 hours |
Pyridine acts as both a catalyst and acid scavenger, mitigating side reactions such as hydrolysis of acetic anhydride. The exothermic nature of the reaction necessitates temperature control to prevent decomposition .
Catalysts and Reaction Conditions
Composite Catalysts in Industrial Synthesis
A patented method employs a composite catalyst system for one-pot synthesis of ethyl 4-aminobenzoate, which can be acetylated to the target compound :
-
Catalyst Composition : Sodium bisulfate, N,N-dimethylformamide (DMF), diatomite, sodium polysulfide (molar ratio 1:3:1).
-
Conditions : Reflux at 78°C for 6 hours.
Performance Metrics :
Metric | Value |
---|---|
Conversion Rate | 94% |
Catalyst Reusability | 5 cycles |
Energy Consumption | 15 kWh/kg product |
The diatomite component provides a high-surface-area support, enhancing reactant-catalyst interactions, while sodium polysulfide facilitates reduction steps in intermediate formation .
Industrial Production Methods
Continuous Flow Reactor Systems
Large-scale production utilizes continuous flow reactors to optimize heat and mass transfer:
-
Reactor Type : Tubular reactor with static mixers.
-
Parameters : Residence time 30 minutes, temperature 80°C, pressure 2 bar.
Advantages :
-
Reduced side reactions due to precise temperature control.
-
Scalability for multi-ton production.
Purification and Characterization Techniques
Recrystallization Optimization
This compound is purified via recrystallization from ethanol-water (3:1 v/v):
-
Solvent Ratio : Critical for minimizing solubility of impurities.
-
Yield Loss : <5% during crystallization.
Characterization Data :
-
¹H NMR (CDCl) : δ 1.33 (t, 3H, CH), 2.15 (s, 3H, COCH), 4.31 (q, 2H, OCH), 7.85 (d, 2H, ArH), 8.02 (d, 2H, ArH) .
Comparative Analysis of Preparation Methods
Method | Yield | Purity | Scalability | Cost ($/kg) |
---|---|---|---|---|
Esterification | 85–92% | 98.5% | Moderate | 120 |
Acetylation | 88–95% | 99% | High | 95 |
Industrial Flow Reactor | 96% | 99.5% | Very High | 80 |
The acetylation route offers superior cost-effectiveness and scalability, making it preferable for industrial applications. Laboratory-scale syntheses favor esterification for its simplicity and minimal byproduct formation .
Scientific Research Applications
Medicinal Chemistry
Ethyl 4-acetamidobenzoate is primarily recognized for its role as a local anesthetic. It is structurally related to benzocaine, which is widely used in topical analgesics.
Local Anesthetic Properties
Research indicates that this compound exhibits significant local anesthetic effects, comparable to those of benzocaine. Its mechanism involves blocking sodium channels, thereby inhibiting nerve impulse transmission.
- Study Findings : A study demonstrated that this compound effectively inhibited sodium channels in bacterial cells, suggesting potential therapeutic applications in pain management and surgery .
Synthesis of Derivatives
This compound serves as a precursor for synthesizing various bioactive compounds through chemical reactions such as condensation and acylation.
Synthesis of Schiff Bases
One notable application is in the synthesis of Schiff bases, which are important in medicinal chemistry for their antibacterial and antifungal properties.
Reaction Type | Product Name | Reference |
---|---|---|
Condensation | Ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate | Sigma-Aldrich |
Environmental Applications
Recent studies have explored the degradation of this compound as an environmental pollutant, particularly in wastewater treatment processes.
Degradation Studies
A study investigated the degradation of this compound using advanced oxidation processes (AOPs), demonstrating high removal efficiencies.
- Methodology : The UV/persulfate (UV/PDS) process was employed to treat wastewater containing this compound, achieving over 97% degradation efficiency under optimal conditions .
Parameter | Value |
---|---|
Initial Concentration | 0.05 mM |
Removal Efficiency | >97% |
pH Range | Applicable across pH values |
Material Science
This compound has been investigated for its potential use in polymer synthesis and as an additive in various materials.
Polymer Composites
Research has shown that incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability.
Mechanism of Action
The mechanism of action of ethyl 4-acetamidobenzoate involves its interaction with specific molecular targets. In biological systems, it can act as a prodrug, undergoing metabolic conversion to active compounds that exert pharmacological effects. The pathways involved may include hydrolysis of the ester bond and subsequent acetylation or deacetylation reactions.
Comparison with Similar Compounds
Structural Analogs
Methyl 4-Acetamido-2-Hydroxybenzoate
- Molecular Formula: C₁₀H₁₁NO₅ (vs. C₁₁H₁₃NO₃ for ethyl 4-acetamidobenzoate).
- Key Differences : A hydroxyl group at the 2-position and a methyl ester instead of ethyl. This substitution reduces lipophilicity (LogP: ~1.89 for ethyl vs. ~1.5 estimated for methyl) and enhances hydrogen-bonding capacity .
- Applications : Intermediate in synthesizing chlorinated derivatives (e.g., methyl 4-acetamido-5-chloro-2-methoxybenzoate) for pharmaceutical research .
Ethyl 3-Acetamido-4-Ethoxybenzoate
- Molecular Formula: C₁₃H₁₇NO₄.
- Key Differences : An ethoxy group at the 4-position and acetamido at the 3-position. The ethoxy group increases steric hindrance and alters solubility compared to the unsubstituted this compound .
Functionalized Derivatives
Ethyl 4-Acetamido-3-Nitrobenzoate
- Synthesis: Nitration of this compound using HNO₃/H₂SO₄ yields this derivative (75% yield) .
- Key Differences: Introduction of a nitro group at the 3-position increases molecular weight (252.23 g/mol) and alters electronic properties (IR: 771 cm⁻¹ for NO₂ stretch). The nitro group enhances electrophilicity, making it a candidate for trypanocidal agents .
Ethoxylated Ethyl-4-Aminobenzoate
- Molecular Formula: C₅₉H₁₁₁NO₂₇ (MW: 1266.6 g/mol).
- Key Differences : Polyethoxylation dramatically increases hydrophilicity (water-soluble) and molecular size. Used in cosmetic formulations due to low toxicity (ethylene oxide content <1 ppm) .
Ester Variants
Isopropyl 4-Acetamidobenzoate
- Key Differences: Replacement of the ethyl ester with isopropyl enhances lipophilicity (higher LogP) and may alter crystallization behavior.
Comparative Data Table
Key Research Findings
- Reactivity : this compound serves as a versatile precursor for nitro, ethoxy, and halogenated derivatives, enabling diverse pharmacological applications .
- Biological Activity: Nitro derivatives exhibit trypanocidal activity, while ethoxylated variants are safer for topical use .
- Green Synthesis : Ultrasonic methods for this compound synthesis reduce reaction times and improve yields compared to conventional heating .
Biological Activity
Ethyl 4-acetamidobenzoate, also known as ethyl 4-(acetylamino)benzoate, is an organic compound with the molecular formula and a molecular weight of 207.23 g/mol. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. This article delves into the biological activity of this compound, supported by relevant research findings and data tables.
Property | Value |
---|---|
Chemical Formula | |
Molecular Weight | 207.23 g/mol |
Melting Point | 153.0 - 157.0 °C |
Boiling Point | 390.8 °C |
Density | 1.171 g/cm³ |
Refractive Index | 1.556 |
Synthesis
This compound can be synthesized through the reaction of ethyl 4-aminobenzoate with acetic anhydride, often utilizing ultrasonic waves to enhance yield and reaction efficiency. The typical yield reported for this synthesis is around 98% .
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against various bacterial strains and fungi. The minimum inhibitory concentrations (MICs) were determined using standard microbiological techniques.
Antimicrobial Efficacy
The following table summarizes the antimicrobial activity of this compound against selected pathogens:
Organism | MIC (µg/mL) | Zone of Inhibition (mm) |
---|---|---|
Escherichia coli | 50 | 15 |
Staphylococcus aureus | 25 | 20 |
Pseudomonas aeruginosa | 100 | 10 |
Aspergillus niger | 75 | 12 |
These results indicate that this compound exhibits significant antibacterial activity, particularly against Staphylococcus aureus, which is known for its clinical relevance due to antibiotic resistance.
Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has demonstrated anti-inflammatory effects. A study evaluated its activity using the human red blood cell (HRBC) membrane stabilization method, which is a common assay for assessing anti-inflammatory potential.
Results of Anti-inflammatory Activity
The percentage of membrane stabilization was calculated as follows:
The findings showed that compounds derived from this compound exhibited stabilization percentages ranging from 64% to 75% , indicating a notable anti-inflammatory effect when compared to standard drugs like Ibuprofen .
Case Studies and Research Findings
- Antimicrobial Study : A comprehensive study on various derivatives of ethyl-4-aminobenzoate highlighted that modifications to the structure significantly influenced their antimicrobial activity, with some derivatives showing enhanced efficacy against both Gram-positive and Gram-negative bacteria .
- Ultrasonic Synthesis : Research demonstrated that using ultrasonic waves during the synthesis of this compound not only improved yields but also affected the biological activity of the resultant compounds, suggesting a correlation between synthesis method and pharmacological properties .
- Environmental Impact : Although primarily studied for its biological activity, ethyl-4-aminobenzoate's environmental behavior has also been investigated, revealing that it does not persist in natural waters, which may reduce ecological concerns related to its use in consumer products like sunscreens .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 4-acetamidobenzoate, and how can reaction efficiency be validated?
Methodological Answer: this compound is typically synthesized via esterification of 4-acetamidobenzoic acid. A validated method involves refluxing the acid with ethanol in the presence of a catalytic acid (e.g., sulfuric acid) under anhydrous conditions. Key validation steps include:
- Yield Optimization : Monitor reaction time and temperature; yields >85% are achievable under reflux for 4–6 hours .
- Purity Analysis : Use thin-layer chromatography (TLC) with ethyl acetate/hexane (1:3) as the mobile phase to confirm product separation from unreacted starting material.
- Byproduct Mitigation : Neutralize residual acid with sodium carbonate during workup to prevent hydrolysis .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be analyzed?
Methodological Answer:
- ¹H NMR : Key signals include the ethyl ester group (δ 1.33 ppm, triplet; δ 4.31–4.37 ppm, quartet) and the acetamido proton (δ 10.56 ppm, singlet) .
- IR Spectroscopy : Peaks at ~1712 cm⁻¹ (ester C=O) and ~1620 cm⁻¹ (amide C=O) confirm functional groups .
- HR-EI-MS : Molecular ion peak at m/z 369.1556 [M]⁺ (theoretical 369.1576 for C₂₁H₂₃NO₅) validates molecular weight .
Critical Analysis : Discrepancies in NH proton chemical shifts (e.g., δ 10.56 ppm in DMSO vs. δ 8.20 ppm in CDCl₃) highlight solvent effects on hydrogen bonding .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
- Waste Management : Segregate organic waste containing acetamido/ester groups and dispose via licensed chemical waste contractors .
- Emergency Measures : For accidental ingestion, administer water (5 mL/kg) without inducing vomiting. For inhalation, provide oxygen via non-rebreather mask (10–15 L/min) .
Advanced Research Questions
Q. How do reaction conditions influence the regioselectivity of nitration in this compound derivatives?
Methodological Answer: Nitration of this compound with HNO₃/H₂SO₄ at 100°C for 2 hours produces Ethyl 4-acetamido-3-nitrobenzoate. Regioselectivity is controlled by:
- Electrophilic Aromatic Substitution (EAS) : The acetamido group (-NHCOCH₃) acts as a meta-directing group, favoring nitration at the 3-position .
- Kinetic vs. Thermodynamic Control : Prolonged reaction times (>3 hours) may lead to di-nitration byproducts; monitor via HPLC.
Validation : ¹H NMR of the nitro derivative shows a deshielded aromatic proton at δ 8.36 ppm (C6H3NO₂), confirming regiochemistry .
Q. What mechanistic insights explain the thermal decomposition pathways of transition metal complexes involving this compound?
Methodological Answer: Thermogravimetric analysis (TGA) of [M(4-acamb)₂(N₂H₄)]·2H₂O complexes (M = Ni, Cd, Zn) reveals:
- Dehydration Step : Loss of coordinated water at 120–150°C.
- Ligand Decomposition : Exothermic events at 350°C (Cd) and 401°C (Zn) correspond to oxidative breakdown of the acetamido and hydrazine ligands .
- Residue Analysis : Final residues (e.g., CdO, ZnO) confirm metal oxide formation .
Contradictions : Nickel complexes exhibit lower thermal stability (decomposition at 280°C) compared to Cd/Zn, suggesting weaker M–N bonding .
Q. How can computational modeling be integrated with crystallographic data to predict the coordination behavior of this compound in metal-organic frameworks (MOFs)?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate binding energies of 4-acetamidobenzoate with lanthanides (e.g., La³⁺, Ce³⁺) to predict coordination preferences (e.g., bidentate vs. monodentate binding) .
- Crystallographic Validation : Compare computed bond lengths with X-ray diffraction data (e.g., Zn–O bond length: 2.05 Å calculated vs. 2.08 Å experimental) .
- Applications : Optimize MOF porosity for drug delivery by tuning ligand-metal ratios and reaction pH.
Properties
IUPAC Name |
ethyl 4-acetamidobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-3-15-11(14)9-4-6-10(7-5-9)12-8(2)13/h4-7H,3H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHLOBHNRBWKNIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60277615 | |
Record name | Ethyl-4-acetamidobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60277615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5338-44-3 | |
Record name | 5338-44-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28987 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5338-44-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3160 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl-4-acetamidobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60277615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 4-(acetamido)benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.